The compound 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately g/mol. This compound is notable for its potential applications in pharmaceutical research due to its structural features, which may contribute to biological activity.
The compound is cataloged in various chemical databases, including PubChem, where it is listed with a unique identifier. It is often synthesized for research purposes and can be procured from specialized chemical suppliers like BenchChem, which offers it with a typical purity of around 95%.
This compound falls under the category of quinazoline derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of functional groups such as the fluorophenyl and carbamoyl moieties suggests potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide typically involves several steps:
Technical details regarding specific reagents, reaction conditions (temperature, solvent), and purification methods (such as chromatography) are crucial for optimizing yield and purity but are often proprietary or detailed in specific research publications.
The molecular structure of this compound can be represented using various chemical notation systems:
InChI=1S/C23H23N5O4S/c1-32-15-8-6-14(7-9-15)12-25-20(30)11-10-18-22(31)28-21(26-18)16-4-2-3-5-17(16)27-23(28)33-13-19(24)29/h2-9,18H,10-13H2,1H3,(H2,24,29)(H,25,30)
This notation provides a standardized way to describe the compound's structure.
The compound's reactivity can be analyzed through its potential chemical transformations:
Technical details about these reactions would include specific conditions (e.g., catalysts used, temperature).
While specific studies on this compound's mechanism of action may be limited, compounds with similar structures often interact with biological targets through:
Data from pharmacological studies would provide insights into binding affinities and biological effects.
Key physical properties include:
Relevant chemical properties include:
Analyses such as spectroscopy (NMR, IR) can provide additional insights into the compound's characteristics.
The potential applications of 3-[5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-fluorophenyl)methyl]propanamide include:
Research into this compound continues to evolve as new methods of synthesis and analysis are developed, highlighting its potential in medicinal chemistry.
CAS No.: 81129-73-9
CAS No.: 910028-78-3
CAS No.: 16032-02-3
CAS No.: 9004-10-8
CAS No.:
CAS No.: 7170-05-0